(3-Methylpyridin-4-yl)(phenyl)methanol
Description
(3-Methylpyridin-4-yl)(phenyl)methanol is a pyridine-derived methanol compound characterized by a phenyl group and a 3-methylpyridin-4-yl moiety. The pyridine ring substitution pattern (methyl at position 3, phenylmethanol at position 4) confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(3-methylpyridin-4-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-14-8-7-12(10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDWWBUZQCLRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-4-yl)(phenyl)methanol typically involves the reaction of 3-methylpyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or distillation .
Industrial Production Methods: Industrial production of (3-Methylpyridin-4-yl)(phenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Methylpyridin-4-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (3-Methylpyridin-4-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, (3-Methylpyridin-4-yl)(phenyl)methanol is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific enzymes or receptors in the body .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of (3-Methylpyridin-4-yl)(phenyl)methanol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The positional arrangement of substituents on the pyridine ring significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism: The target compound and (4-Methylpyridin-3-yl)methanol differ only in methyl group placement (position 3 vs. 4). Despite high structural similarity (0.97), this minor change can drastically alter reactivity. For example, using (4-Methylpyridin-3-yl)methanol instead of the target compound in radiopharmaceutical synthesis led to incorrect precursors, highlighting the criticality of substitution patterns .
- Electron-Donating vs. Withdrawing Groups: Methoxy (in (4-Methoxypyridin-2-yl)-methanol) and fluorine (in (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol) substituents modify electronic properties. Methoxy groups increase electron density, enhancing solubility, while fluorine’s electronegativity may improve metabolic stability .
Patent and Application Trends
- Commercial Interest: PubChemLite data () shows that analogs like (2-bromo-6-fluorophenyl)methanol have high patent counts (95), suggesting robust industrial interest.
Research Implications
- Drug Design : Substitution at position 3 (methyl) in the target compound may offer steric advantages over position 4 analogs, influencing receptor binding or enzymatic interactions.
- Material Science : The phenyl-pyridine backbone is conducive to π-π stacking, relevant in organic electronics. Methoxy or halogen substituents could tune electronic conductivity .
Biological Activity
(3-Methylpyridin-4-yl)(phenyl)methanol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure
The compound can be represented structurally as follows:
It features a pyridine ring substituted with a methyl group at the 3-position and a phenyl group attached to a hydroxymethyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including (3-Methylpyridin-4-yl)(phenyl)methanol.
In Vitro Studies
- Antibacterial Activity : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating significant antibacterial effects. For instance, similar pyridine derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against Candida albicans. Compounds with similar structures have shown varying degrees of activity, with some achieving MIC values as low as 3.125 mg/mL .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| (3-Methylpyridin-4-yl)(phenyl)methanol | TBD | S. aureus, E. coli |
| Pyridine derivative A | 0.0039 | S. aureus |
| Pyridine derivative B | 3.125 | C. albicans |
Anticancer Activity
Pyridine derivatives have been extensively studied for their anticancer properties, with many showing promising results against various cancer cell lines.
Case Studies
- Cell Line Studies : In a study examining the antiproliferative effects of pyridine derivatives on the MDA-MB-231 breast cancer cell line, several compounds exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell growth .
- Structure-Activity Relationship : Modifications in the substituents on the pyridine ring significantly influenced the biological activity. For example, introducing hydroxyl (-OH) groups resulted in lower IC50 values, enhancing antiproliferative activity across multiple cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (3-Methylpyridin-4-yl)(phenyl)methanol | TBD | MDA-MB-231 |
| Derivative A | 0.075 | MDA-MB-231 |
| Derivative B | 0.0046 | HeLa |
The mechanisms underlying the biological activities of (3-Methylpyridin-4-yl)(phenyl)methanol are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Membranes : The hydrophobic nature of certain substituents may facilitate better membrane penetration, enhancing overall bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
